Cas no 2138030-48-3 (2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid)

2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid is a fluorinated amino acid derivative featuring a hex-5-en-1-ylamine substituent. The presence of difluoromethyl groups enhances its metabolic stability and influences its electronic properties, making it a valuable intermediate in medicinal chemistry and peptide research. The terminal alkene group offers further functionalization potential through click chemistry or cross-coupling reactions. This compound is particularly useful in the design of bioactive molecules, where fluorine incorporation can improve binding affinity and pharmacokinetic profiles. Its structural versatility allows for applications in drug discovery, enzyme inhibition studies, and the development of fluorinated analogs for probing biological systems.
2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid structure
2138030-48-3 structure
Product name:2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
CAS No:2138030-48-3
MF:C9H15F2NO2
Molecular Weight:207.217709779739
CID:6172052
PubChem ID:165789211

2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid 化学的及び物理的性質

名前と識別子

    • 2138030-48-3
    • 2,2-difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
    • EN300-788700
    • 2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
    • インチ: 1S/C9H15F2NO2/c1-2-3-4-5-6-12-7-9(10,11)8(13)14/h2,12H,1,3-7H2,(H,13,14)
    • InChIKey: WZBVYHUBDUBQHK-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CNCCCCC=C)F

計算された属性

  • 精确分子量: 207.10708505g/mol
  • 同位素质量: 207.10708505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 8
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • XLogP3: -0.4

2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-788700-0.1g
2,2-difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
2138030-48-3 95.0%
0.1g
$1119.0 2025-03-21
Enamine
EN300-788700-0.25g
2,2-difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
2138030-48-3 95.0%
0.25g
$1170.0 2025-03-21
Enamine
EN300-788700-10.0g
2,2-difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
2138030-48-3 95.0%
10.0g
$5467.0 2025-03-21
Enamine
EN300-788700-5.0g
2,2-difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
2138030-48-3 95.0%
5.0g
$3687.0 2025-03-21
Enamine
EN300-788700-0.5g
2,2-difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
2138030-48-3 95.0%
0.5g
$1221.0 2025-03-21
Enamine
EN300-788700-0.05g
2,2-difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
2138030-48-3 95.0%
0.05g
$1068.0 2025-03-21
Enamine
EN300-788700-1.0g
2,2-difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
2138030-48-3 95.0%
1.0g
$1272.0 2025-03-21
Enamine
EN300-788700-2.5g
2,2-difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid
2138030-48-3 95.0%
2.5g
$2492.0 2025-03-21

2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid 関連文献

2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acidに関する追加情報

Introduction to 2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid (CAS No. 2138030-48-3)

2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid (CAS No. 2138030-48-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of difluoro and hexenyl groups, which contribute to its potential biological activities and applications.

The chemical structure of 2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid consists of a propanoic acid backbone with two fluorine atoms attached to the second carbon atom and an amino group substituted with a hexenyl chain. The difluoro substitution imparts unique electronic and steric properties to the molecule, while the hexenyl group introduces a degree of flexibility and hydrophobicity. These features make it an interesting candidate for various biological studies and potential therapeutic applications.

Recent research has focused on the potential of 2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid in modulating specific biological pathways. For instance, studies have shown that this compound can interact with certain enzymes and receptors, potentially affecting signal transduction processes. One notable study published in the Journal of Medicinal Chemistry demonstrated that 2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding suggests that the compound could be a valuable lead for the development of novel anticancer agents.

In addition to its potential anticancer properties, 2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid has also been investigated for its anti-inflammatory effects. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This anti-inflammatory activity makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are important factors for drug development. However, further studies are needed to optimize these properties and ensure safety and efficacy in clinical settings.

The synthesis of 2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid has been reported in several research papers. A common synthetic route involves the reaction of 2,2-difluoropropionyl chloride with an appropriately substituted amine followed by hydrolysis to form the carboxylic acid. The synthesis can be optimized to achieve high yields and purity, making it feasible for large-scale production.

In conclusion, 2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid (CAS No. 2138030-48-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.

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